3beta-Hydroxyporiferast-5-en-7-one
Overview
Description
Scientific Research Applications
3beta-Hydroxyporiferast-5-en-7-one has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and derivation of novel compounds. In biology, it is used to investigate its effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells. In medicine, it has shown potential in inhibiting the growth of colonic adenocarcinoma cells and oral pathogens such as Streptococcus mutans and Prevotella intermedia. Additionally, it has applications in the study of steroidogenesis and reproductive biology.
Mechanism of Action
Target of Action
3beta-Hydroxyporiferast-5-en-7-one, also known as Stigmast-5-en-7-one, 3-hydroxy-, (3beta,24S)-, is a natural compound that has been shown to have antioxidant, anti-inflammatory, and anticarcinogenic properties . It primarily targets colonic adenocarcinoma cells and oral pathogens such as Streptococcus mutans and Prevotella intermedia .
Mode of Action
The compound inhibits the growth of colonic adenocarcinoma cells by inducing apoptosis . It also inhibits the growth of oral pathogens by inhibiting fatty acid synthesis .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of novel vitamin d derivatives, testicular biosynthesis and sexual maturation, steroid oxidation processes, cholesterol biosynthesis, and cellular metabolism.
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in colonic adenocarcinoma cells and the inhibition of fatty acid synthesis in oral pathogens . It also has potential effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the compound’s action may be influenced by the lipid composition of the target cells.
Biochemical Analysis
Biochemical Properties
3beta-Hydroxyporiferast-5-en-7-one has been shown to inhibit the growth of colonic adenocarcinoma cells by inducing apoptosis . It also inhibits the growth of oral pathogens such as Streptococcus mutans and Prevotella intermedia by inhibiting fatty acid synthesis .
Cellular Effects
In cellular studies, this compound has been shown to have effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells. It primarily targets colonic adenocarcinoma cells and oral pathogens such as Streptococcus mutans and Prevotella intermedia .
Molecular Mechanism
The molecular structure of this compound is characterized by a β-lactam structure. The compound’s structure can be analyzed using techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR.
Preparation Methods
3beta-Hydroxyporiferast-5-en-7-one can be synthesized through various methods. One common synthetic route involves the microbial 7alpha-hydroxylation of 3beta-hydroxy-androst-5-en-17-one (DHEA) to produce 3beta-hydroxy-androsta-5,7-dien-17-one. This method highlights its potential in producing novel vitamin D derivatives. Industrial production methods often involve the extraction of the compound from natural sources such as the marine red alga, Gracilaria edulis .
Chemical Reactions Analysis
3beta-Hydroxyporiferast-5-en-7-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives.
Comparison with Similar Compounds
3beta-Hydroxyporiferast-5-en-7-one is similar to other compounds such as poriferast-5-en-3beta-ol (clionasterol), poriferast-5-en-3beta,7alpha-diol, and poriferasta-3,5-diene-7-one . its unique properties, such as its ability to inhibit the growth of colonic adenocarcinoma cells and oral pathogens, make it distinct from these similar compounds .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXJOAKQGDRCT-HPYBIPJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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